2-ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

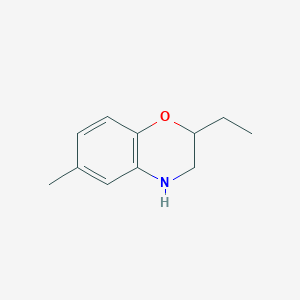

2-Ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 898808-64-5) is a benzoxazine derivative with a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.25 g/mol . The compound features an ethyl group at position 2 and a methyl group at position 6 on the benzoxazine scaffold. This derivative is primarily used in research, though commercial availability has been discontinued by suppliers like Matrix and CymitQuimica .

Properties

IUPAC Name |

2-ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-9-7-12-10-6-8(2)4-5-11(10)13-9/h4-6,9,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPZENUKJADJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC2=C(O1)C=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243654 | |

| Record name | 2-Ethyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898808-64-5 | |

| Record name | 2-Ethyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898808-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

2-Ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

6-Nitro-3,4-dihydro-2H-1,4-benzoxazine

6-Methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

- CAS : 57463-05-5

- Formula: C₁₀H₁₁NO₃

Pharmacological Activity Comparison

β-Adrenergic Receptor Affinity

- 4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy Derivatives: Demonstrated 2.1-fold higher β₁-receptor affinity and 2.5-fold higher β₂-receptor selectivity than propranolol . Substituents at positions 4 (acetyl) and 6 (oxypropanolamine) are critical for receptor binding .

Anticancer Activity

- 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines :

- 2-Ethyl-6-methyl Derivative: No direct anticancer data, but alkyl substituents may favor passive diffusion into tumor cells .

Comparison with Other Derivatives

- 6-Nitro Derivative: Synthesized via nitration reactions, requiring harsh conditions (e.g., HNO₃/H₂SO₄) .

- 6-Methoxy-ketone Derivative: Achieved through cyclization of 2-aminophenols followed by oxidation .

- Carboxylate Esters : Introduced via Vilsmeier-Haack formylation or Friedel-Crafts acylation .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Melting Point (°C) |

|---|---|---|---|

| 2-Ethyl-6-methyl derivative | 177.25 | ~2.3 | Not reported |

| 6,8-Dimethyl derivative | 163.22 | ~1.9 | Not reported |

| 6-Nitro derivative | 180.20 | ~1.5 | 117–119 |

| 6-Methoxy-3-one derivative | 193.20 | ~1.2 | Not reported |

*Estimated using ChemDraw.

Biological Activity

2-Ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the benzoxazine family and features a fused benzene ring with a 1,4-benzoxazine moiety. Its chemical structure includes an ethyl group at position 2 and a methyl group at position 6, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : The compound has shown antiproliferative effects against various cancer cell lines. It acts as an inhibitor of human topoisomerase I (hTopo I), an enzyme crucial for DNA replication and transcription. Some derivatives have demonstrated IC50 values in the low micromolar range against this target.

- Antiviral Properties : Studies have highlighted its potential as an anti-HIV agent, indicating that it may interfere with viral replication mechanisms.

- Antibacterial and Antifungal Effects : The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics .

- Vasorelaxant Effects : Preliminary studies suggest that it may also possess vasorelaxant properties, which could be beneficial in treating hypertension.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable synthetic route involves a four-step process that is practical and easily scalable, reducing the number of reaction steps required.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Inhibition of hTopo I : A study demonstrated that derivatives of benzoxazine compounds could inhibit hTopo I effectively. The research highlighted structure-activity relationships (SAR) that inform the design of more potent inhibitors.

- Anticancer Activity : In vitro studies showed that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential use in cancer therapeutics.

- Antimicrobial Studies : The compound's antibacterial and antifungal properties were evaluated against standard microbial strains. Results indicated promising activity comparable to known antibiotics .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 3-Methylbenzoxazine | Similar core structure | Moderate topoisomerase inhibition | Lacks ethyl group |

| 6-Chloro-3,4-dihydrobenzoxazine | Halogenated derivative | Higher potency against cancer cells | Increased lipophilicity |

| 2-Hydroxybenzoxazine | Hydroxyl substituted | Antioxidant properties | Different functional group |

This table illustrates the diversity within the benzoxazine family and highlights how specific substituents can influence biological activity.

Q & A

Q. What are the established synthetic routes for 2-ethyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols , followed by Cu(I)-catalyzed intramolecular C-N cyclization . Yield optimization requires precise control of temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%). For example, substituents on the aziridine ring (e.g., electron-withdrawing groups) enhance electrophilicity, improving cyclization efficiency .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use <sup>1</sup>H NMR to identify proton environments: the dihydro-2H benzoxazine ring shows distinct signals for the methylene (–CH2–) groups at δ 3.8–4.2 ppm and the ethyl/methyl substituents in the δ 1.2–1.5 ppm range. X-ray crystallography resolves stereochemical ambiguities by revealing bond angles and spatial arrangements, as demonstrated in related dihydrobenzoxazine derivatives .

Q. What are the primary biological activities associated with 3,4-dihydro-2H-1,4-benzoxazine scaffolds?

- Methodological Answer : Dihydrobenzoxazines exhibit antibacterial , hypolipidemic , and antitumor activities. For example, analogs with electron-deficient substituents (e.g., chloro or nitro groups) show enhanced activity against Mycobacterium tuberculosis . Bioactivity screening should prioritize in vitro assays (e.g., MIC determination for antimicrobial activity) followed by molecular docking to identify target interactions .

Advanced Research Questions

Q. How can computational modeling predict the thermal stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) and frontier molecular orbitals to predict degradation pathways. For instance, methylol-substituted benzoxazines show lower thermal stability due to labile hydroxyl groups, as modeled in pHBA-a derivatives . Pair DFT with thermogravimetric analysis (TGA) to validate computational predictions experimentally.

Q. What strategies resolve contradictions in reported biological activity data for dihydrobenzoxazine derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., unreacted intermediates) or assay variability . Address this by:

Q. How can factorial design optimize the synthesis of this compound for scale-up?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to evaluate critical variables:

- Factors: Catalyst concentration, temperature, solvent type.

- Responses: Yield, reaction time, byproduct formation.

For example, a study on similar heterocycles found that increasing catalyst loading beyond 7.5 mol% reduced byproducts by 30% . Use software like JMP or Minitab for statistical analysis and interaction mapping.

Q. What role do substituents play in modulating the pharmacokinetic properties of dihydrobenzoxazines?

- Methodological Answer : Substituents at the 2- and 6-positions influence logP (lipophilicity) and metabolic stability . Ethyl/methyl groups enhance membrane permeability but may reduce solubility. Introduce polar groups (e.g., sulfonyl or hydroxyl) via late-stage functionalization to balance these properties, as seen in 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride derivatives . Validate with Caco-2 permeability assays and microsomal stability tests .

Data Management & Validation

Q. How can researchers ensure data integrity when working with limited analytical data for novel dihydrobenzoxazines?

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer : Preparative HPLC with a C18 column (acetonitrile/water gradient) achieves >99% purity. For enantiomeric resolution, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) . Membrane-based separations (e.g., nanofiltration ) are emerging for solvent recovery in green chemistry workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.